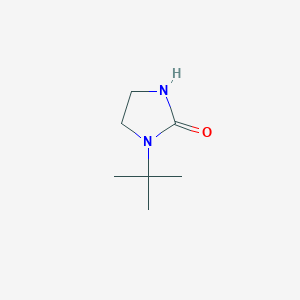

1-tert-Butyl-2-imidazolidinone

Overview

Description

1-tert-Butyl-2-imidazolidinone, also known as tBu-IMI, is a cyclic urea compound that has gained significant attention in scientific research due to its unique properties. It is a colorless solid that is highly soluble in water and is commonly used as a solvent, reagent, and catalyst in various chemical reactions.

Scientific Research Applications

Catalytic Synthesis of Imidazolidin-2-ones

Imidazolidin-2-ones and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . “1-tert-Butyl-2-imidazolidinone” plays a crucial role in the catalytic synthesis of these heterocycles .

Preparation of 1,2-bis (trimethylsilyl)benzene

“1-tert-Butyl-2-imidazolidinone” is involved in the preparation of 1,2-bis (trimethylsilyl)benzene . This compound has various applications in the field of organic synthesis.

Solvent for Alfa-regioselective Prenylation of Imines

This compound is utilized as a solvent during alfa-regioselective prenylation of imines . This process is crucial in the synthesis of various organic compounds.

Organocatalyst for 1,3-dipolar Addition and Friedel-Crafts Alkylation

“1-tert-Butyl-2-imidazolidinone” serves as a highly selective organocatalyst for 1,3-dipolar addition and Friedel-Crafts alkylation . These reactions are fundamental in the field of organic chemistry.

Substitute Solvent for Hexamethylphosphoramide

It is used as a substitute solvent for toxic hexamethylphosphoramide . This makes it a safer alternative for various industrial applications.

Applications in Detergents, Dyestuffs, and Electronic Materials

“1-tert-Butyl-2-imidazolidinone” finds application in detergents, dyestuffs, and electronic materials . Its unique properties make it suitable for these diverse applications.

Manufacture of Polymers

This compound is used in the manufacture of polymers . Polymers have a wide range of applications, from packaging materials to high-tech plastic parts.

Coordination Polymer Synthesis

A manganese (II) coordination polymer has been synthesized using “1-tert-Butyl-2-imidazolidinone” under "urea-thermal conditions" . Coordination polymers have potential applications in gas storage, separation, and catalysis.

Mechanism of Action

Target of Action

It is known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Mode of Action

It is known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .

Biochemical Pathways

It is known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

Action Environment

It is known that over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

properties

IUPAC Name |

1-tert-butylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXBETOLLOJKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383596 | |

| Record name | 1-tert-butylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-2-imidazolidinone | |

CAS RN |

92075-16-6 | |

| Record name | 1-tert-butylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

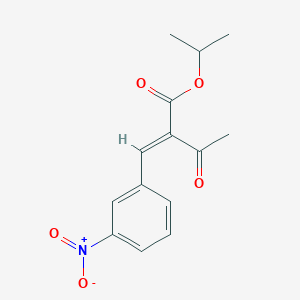

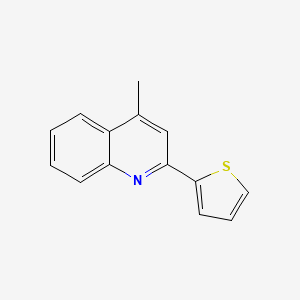

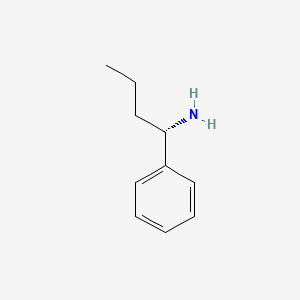

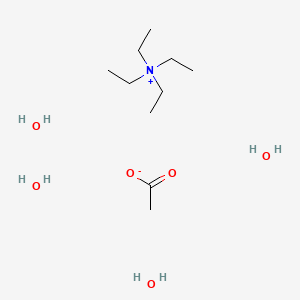

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

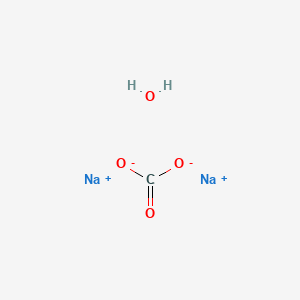

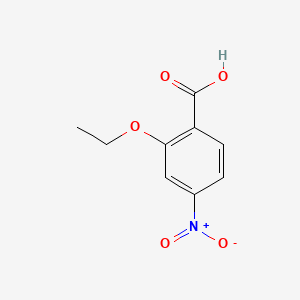

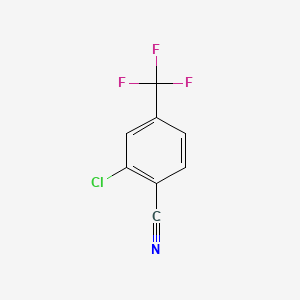

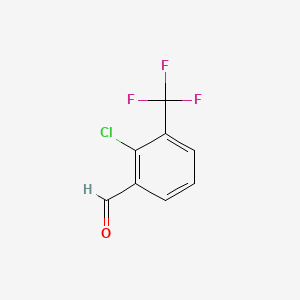

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.